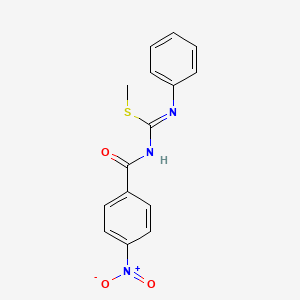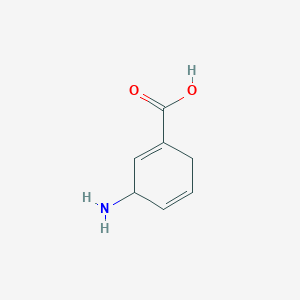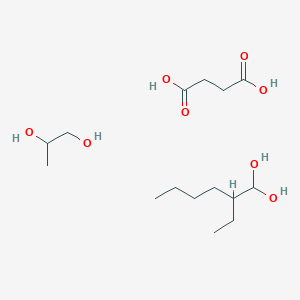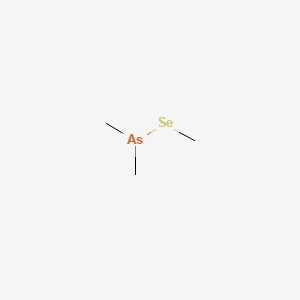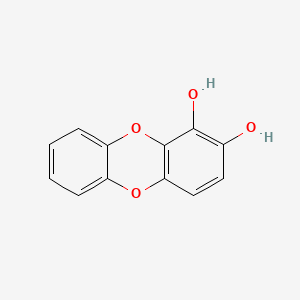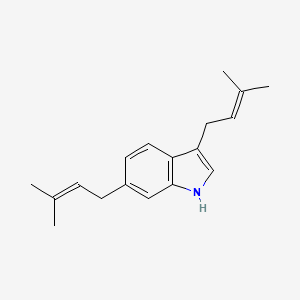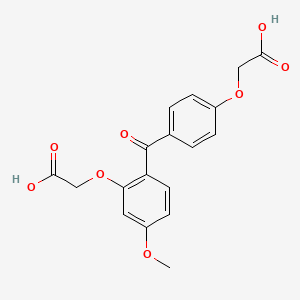
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is a complex organic compound with the molecular formula C12H12O7. This compound is known for its unique structure, which includes both carboxylic acid and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methoxyacetic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxybenzoyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro or halogen groups, onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 2-methoxybenzoic acid share structural similarities.
Phenoxyacetic acid derivatives: These compounds have similar functional groups and chemical properties.
Uniqueness
What sets acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- apart is its combination of carboxylic acid and methoxy groups on a benzoyl-phenoxy backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
75226-97-0 |
|---|---|
Molekularformel |
C18H16O8 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
2-[4-[2-(carboxymethoxy)-4-methoxybenzoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16O8/c1-24-13-6-7-14(15(8-13)26-10-17(21)22)18(23)11-2-4-12(5-3-11)25-9-16(19)20/h2-8H,9-10H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
FQBXMCIEXOUUHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


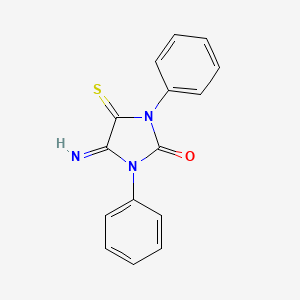
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
